![molecular formula C18H17ClN2O3S B2411514 (E)-N-(4-氯-3-乙基苯并[d]噻唑-2(3H)-亚甲基)-3,5-二甲氧基苯甲酰胺 CAS No. 865545-52-4](/img/structure/B2411514.png)

(E)-N-(4-氯-3-乙基苯并[d]噻唑-2(3H)-亚甲基)-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

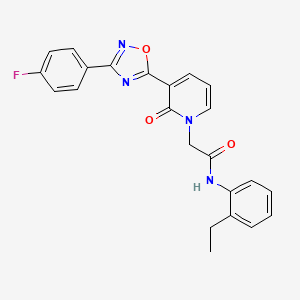

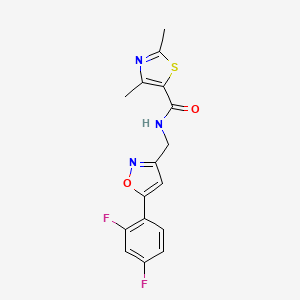

Molecular Structure Analysis

The molecular structure of the related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” is known . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics .Physical And Chemical Properties Analysis

The related compound “6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one” has a molecular weight of 213.68 and a molecular formula of C9H8ClNOS . It should be stored in a dry environment at 2-8°C .科学研究应用

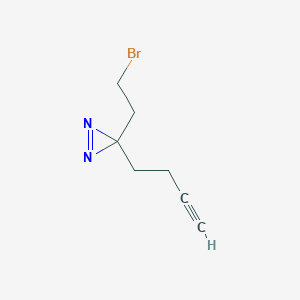

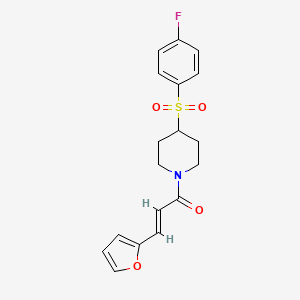

Ni-Catalyzed Cross-Electrophile Coupling of Alcohols

The compound has been employed in Ni-catalyzed cross-electrophile coupling reactions. Specifically, it serves as a precursor for the formation of Csp2–Csp3 bonds by coupling unactivated alcohols with aryl halides. Researchers have developed a strategy based on in situ halogenation and reductive coupling, allowing rapid transformation of alcohols to their bromide counterparts. Notably, this method is compatible with a wide range of structurally complex alcohols, eliminating the need for pre-preparation of alkyl halides. Additionally, the mild bromination process shows good selectivity, making it promising for functionalizing diols and polyols without extensive protecting/deprotecting steps .

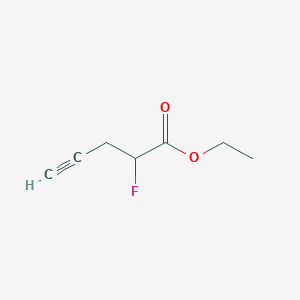

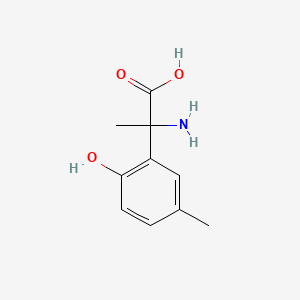

Chiral Intermediates for Drug Synthesis

The compound, as an optically pure ester, serves as a precursor for enantiopure intermediates. These intermediates are crucial for the synthesis of chiral drugs, including statins (cholesterol-lowering 3-hydroxy-3-methyl-glutaryl CoA reductase inhibitors). Its role in drug synthesis underscores its importance in pharmaceutical research and development .

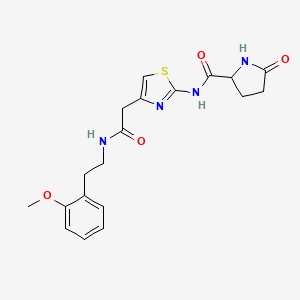

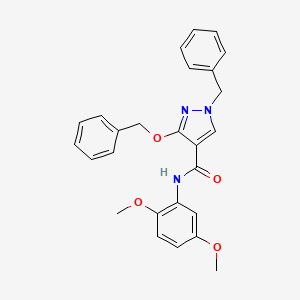

Synthesis of 2-Aryl Substituted Chromeno[3,4-b]pyrrol-4(3H)-ones

Researchers have utilized the compound as a precursor in the synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. The reaction involves base-mediated reductive coupling of the compound with α-bromoacetophenone, followed by intramolecular cyclization. This synthetic pathway provides access to a series of structurally diverse chromeno[3,4-b]pyrrol-4(3H)-ones, which may have applications in medicinal chemistry and materials science .

未来方向

属性

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-4-21-16-14(19)6-5-7-15(16)25-18(21)20-17(22)11-8-12(23-2)10-13(9-11)24-3/h5-10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDDDRLTPYVTBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzyl-1-pentyl-1H-benzo[d]imidazole](/img/structure/B2411431.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)